molecular formula C17H20N2O3S B4286732 2-{[(4-butylphenyl)sulfonyl]amino}benzamide

2-{[(4-butylphenyl)sulfonyl]amino}benzamide

Cat. No. B4286732
M. Wt: 332.4 g/mol
InChI Key: BNWSUCFZYPUPJX-UHFFFAOYSA-N
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Description

2-{[(4-butylphenyl)sulfonyl]amino}benzamide, also known as BPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPSA is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is not fully understood. However, it is believed that 2-{[(4-butylphenyl)sulfonyl]amino}benzamide binds to zinc ions and forms a complex that can interact with various proteins and enzymes. This interaction can lead to changes in the biochemical and physiological functions of the cells.
Biochemical and Physiological Effects:
2-{[(4-butylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. One of the major effects of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is its ability to selectively bind to zinc ions. This binding can lead to changes in the activity of various proteins and enzymes that are involved in zinc ion homeostasis. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the proliferation of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is its ability to selectively bind to zinc ions. This makes it a useful tool for the detection of zinc ions in biological systems. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is also relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, one of the limitations of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide in vivo.

Future Directions

There are several future directions for the use of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide in scientific research. One potential direction is the development of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide-based fluorescent probes for the detection of other metal ions, such as copper and iron. Another potential direction is the development of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide-based anticancer agents that can selectively target cancer cells. Further studies are also needed to determine the safety and toxicity of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide in vivo, which will be important for the development of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide-based drugs.

Scientific Research Applications

2-{[(4-butylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of 2-{[(4-butylphenyl)sulfonyl]amino}benzamide is as a fluorescent probe for the detection of metal ions. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide has been shown to selectively bind to zinc ions, which makes it a useful tool for the detection of zinc ions in biological systems. 2-{[(4-butylphenyl)sulfonyl]amino}benzamide has also been used as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[(4-butylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-3-6-13-9-11-14(12-10-13)23(21,22)19-16-8-5-4-7-15(16)17(18)20/h4-5,7-12,19H,2-3,6H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWSUCFZYPUPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Butylphenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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